molecular formula C16H25BN2O2 B6338117 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 2096339-66-9

4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338117
CAS No.: 2096339-66-9
M. Wt: 288.2 g/mol
InChI Key: GVYJSBDKQYIDIX-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a valuable chemical building block in organic synthesis and medicinal chemistry research. As a boronic ester, it is notably more stable than the corresponding boronic acid, making it a preferred reagent for storage, handling, and various synthetic applications . Its primary research application is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds between aromatic rings . This reaction is fundamental in the construction of complex biaryl structures often found in pharmaceutical agents, organic materials, and chemical probes. In drug discovery, this compound serves as a key intermediate for the synthesis of potential therapeutic agents. Boronic acid derivatives, in general, have gained significant importance in medicinal chemistry, with several approved drugs featuring this functional group . These compounds can act as enzyme inhibitors by reversibly interacting with nucleophilic residues in active sites, such as serine in proteases . Researchers can utilize the piperidine-pyridine scaffold of this boronic ester to develop molecules that target a range of diseases, including cancer and bacterial infections. Furthermore, boronic acids and their esters are increasingly explored in materials science for the development of sensors and advanced polymers, thanks to their ability to form reversible covalent bonds with diols, which can be used for analyte detection . This product is intended for research purposes only. It is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

4-piperidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-12-18-9-8-14(13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYJSBDKQYIDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(Piperidin-1-yl)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 4-(Piperidin-1-yl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Boronic Acids: Resulting from oxidation reactions.

    Substituted Piperidines: Produced through nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of aryl or vinyl halides with the boronic ester in the presence of a palladium catalyst. The compound's stability and reactivity allow for efficient synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Oxidation and Substitution Reactions
The compound can also undergo oxidation to yield boronic acids or other derivatives, as well as nucleophilic substitution reactions involving the piperidine ring. These reactions facilitate the development of various functionalized organic molecules, expanding its utility in synthetic chemistry.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound serves as a building block for synthesizing bioactive compounds. Its structure allows for modifications that can enhance biological activity against specific targets. Preliminary studies indicate potential anticancer properties, suggesting that it may inhibit enzymes involved in tumor growth.

Neuropharmacological Research
The compound's structural features suggest possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological applications. Research has indicated that derivatives of similar compounds exhibit effects on neurotransmission, highlighting the potential for developing new therapeutic agents targeting neurological disorders.

Materials Science

Advanced Materials Production
In industrial applications, this compound is utilized in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds is exploited to create complex polymer structures with desirable properties.

Case Studies

Recent studies have focused on modifying the piperidine ring to enhance anticancer activity and selectivity against specific cancer types. For instance, research demonstrated that certain substitutions on the piperidine moiety significantly improved cytotoxic effects against various cancer cell lines. These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester to other boronic esters can be analyzed through three lenses: substituent positioning , heterocyclic modifications , and synthetic utility .

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents Key Features Applications Reference
This compound 852362-22-2 Piperidine (4-position), boronic ester (3-position) High reactivity in cross-couplings; piperidine enhances solubility Drug intermediates, materials science
6-(Piperidin-1-yl)pyridine-3-boronic acid 1002129-33-0 Piperidine (6-position), boronic acid Regioisomeric variant; free boronic acid may require harsher coupling conditions Suzuki reactions (unprotected boronic acid)
2-(4-tert-Butoxycarbonylpiperazinyl)pyridine-3-boronic acid pinacol ester N/A BOC-protected piperazine (2-position), boronic ester (3-position) BOC group improves stability; piperazine offers hydrogen-bonding sites Protected intermediates for peptide coupling
4-Isopropylpyridine-3-boronic acid pinacol ester 2096342-29-7 Isopropyl (4-position), boronic ester (3-position) Hydrophobic isopropyl group may limit solubility; predicted pKa = 5.93 Agrochemicals, lipophilic scaffolds
1-N-Boc-3,6-Dihydro-2H-pyridine-4-boronic acid pinacol ester N/A BOC-protected dihydropyridine, boronic ester (4-position) Dihydro structure introduces unsaturation for conjugation; BOC enhances stability Conjugated polymer synthesis

Substituent Positioning

  • Boronic Acid vs. Boronic Ester : The pinacol ester group in the target compound improves stability compared to free boronic acids (e.g., 6-(Piperidin-1-yl)pyridine-3-boronic acid, CAS 1002129-33-0), which are prone to protodeboronation under basic conditions .
  • Piperidine vs.

Biological Activity

4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine moiety with a pyridine ring and a boronic acid functional group, which enhances its reactivity and applicability in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BN3O3C_{16}H_{24}BN_3O_3. The presence of the boronic acid group allows for versatile functionalization, making it suitable for various coupling reactions in drug discovery.

Anticancer Potential

Preliminary studies indicate that this compound exhibits notable anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth, suggesting its potential as an anti-cancer agent. Similar compounds have demonstrated effectiveness against various cancer cell lines, indicating that this compound may also possess cytotoxic properties.

Neuropharmacological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Compounds containing both piperidine and pyridine rings have been investigated for their effects on neurotransmission, indicating that this compound may also play a role in neuropharmacology.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boronic acid moiety may interact with proteins involved in cell signaling pathways, influencing their activity and potentially leading to therapeutic effects.

Comparative Analysis

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameMolecular FormulaKey Features
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol esterC15H22BN3O3C_{15}H_{22}BN_3O_3Lacks the oxo group; different reactivity
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol esterC17H25BN2O4C_{17}H_{25}BN_2O_4Contains a Boc protecting group; alters reactivity
This compound C16H24BN3O3C_{16}H_{24}BN_3O_3 Unique piperidinyl structure; potential anticancer and neuropharmacological applications

Case Studies

Recent research has focused on the synthesis and biological evaluation of derivatives of boronic acids, including those similar to this compound. For example, studies have shown that modifications to the piperidine ring can significantly enhance anticancer activity and selectivity against certain cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, palladium catalysts like Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) or Pd(OAc)₂ (palladium acetate) are used with ligands such as XPhos or SPhos. Reaction conditions often involve inert atmospheres, temperatures between 75–110°C, and solvents like tetrahydrofuran (THF) or 1,4-dioxane. A representative procedure involves coupling a brominated pyridine derivative with a pinacol boronate ester precursor, achieving yields of 54–94% depending on the catalyst system and stoichiometry .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design?

  • Data-Driven Answer :

PropertyValue(s)Relevance
logP (Consensus) 1.57Predicts lipid solubility; critical for membrane permeability in bioassays.
Solubility (ESOL) 0.333 mg/mL (0.00108 mol/L)Low solubility in aqueous media may necessitate co-solvents (e.g., DMSO).
Synthetic Accessibility 4.08 (scale: 1–10)Indicates moderate complexity for synthesis optimization .
  • Methodological Note : Pre-solubility testing in DMSO:water mixtures (e.g., 10% DMSO) is recommended for biological assays to avoid precipitation .

Q. What purification techniques are effective post-synthesis?

  • Answer : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradients) is standard. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised. Crystallization from ethanol or methanol can improve purity for X-ray diffraction studies .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized using this boronic ester?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd(OAc)₂ with XPhos or RuPhos ligands for electron-deficient aryl halides. Evidence shows Pd(dppf)Cl₂ achieves 94% yield in THF at 75°C .
  • Solvent Systems : Use 1,4-dioxane:water (4:1) for biphasic reactions to enhance stability of the boronate ester.
  • Microwave Assistance : Reduces reaction time (e.g., 1 h at 110°C under microwave irradiation) while maintaining yields >85% .

Q. What strategies mitigate insolubility in cross-coupling reactions?

  • Approaches :

  • Co-Solvents : Add 10–20% DMSO or DMF to THF/water mixtures to improve solubility without inhibiting catalysis.
  • Sonication : Pre-dissolve the boronic ester in THF via sonication (10–15 min) before adding aqueous bases (e.g., K₃PO₄).
  • Temperature Gradients : Start reactions at 50°C to dissolve reagents, then ramp to 85°C to drive completion .

Q. How are reaction by-products characterized, and what analytical tools are critical?

  • Analytical Workflow :

LC-MS : Monitor reaction progress and identify de-boronation by-products (e.g., free boronic acid).

¹H/¹³C NMR : Confirm regioselectivity in coupling reactions (e.g., meta vs. para substitution on pyridine).

X-ray Crystallography : Resolve ambiguous structures when boronate ester coordination is suspected .

Q. What are best practices for long-term storage and handling?

  • Storage : Store desiccated at –20°C under argon to prevent hydrolysis. Shelf life exceeds 12 months under these conditions.
  • Safety : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Neutralize spills with sodium bicarbonate .

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